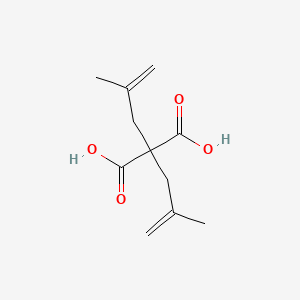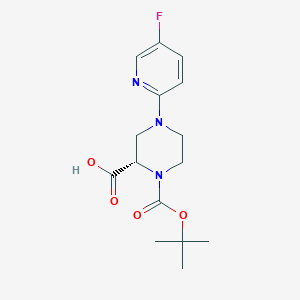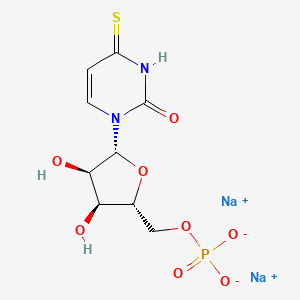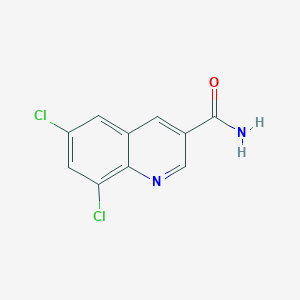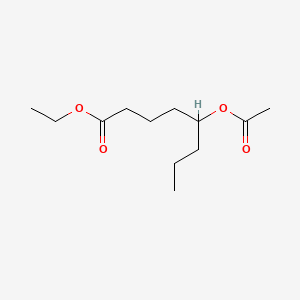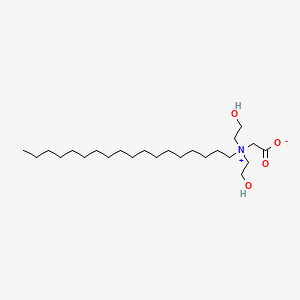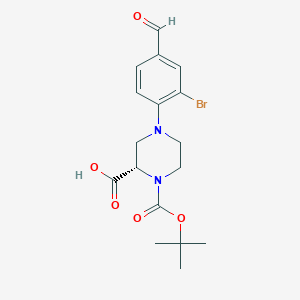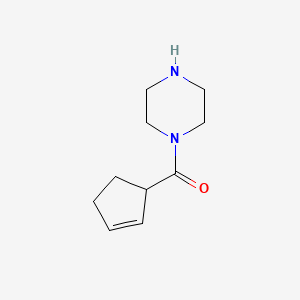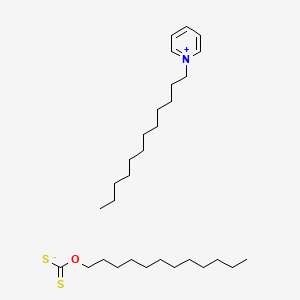
Pyridinium, 1-lauryl-, laurylxanthate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-lauryl-, laurylxanthate is a chemical compound with the molecular formula C30H55NOS2 and a molecular weight of 509.9 g/mol . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry . Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical properties to these compounds .
Vorbereitungsmethoden
The synthesis of pyridinium, 1-lauryl-, laurylxanthate involves the reaction of lauryl chloride with pyridine to form 1-laurylpyridinium chloride. This intermediate is then reacted with laurylxanthate to yield the final product . The reaction conditions typically involve the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction . Industrial production methods for pyridinium salts often involve similar synthetic routes, with variations in reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Pyridinium, 1-lauryl-, laurylxanthate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridinium salts can lead to the formation of N-oxides, while reduction can yield dihydropyridines .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-lauryl-, laurylxanthate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of sulfur- and nitrogen-containing heterocycles . In biology, pyridinium salts are studied for their antimicrobial, anticancer, and antimalarial properties . In medicine, they are investigated as potential cholinesterase inhibitors, which could have therapeutic applications in the treatment of neurodegenerative diseases . In industry, pyridinium salts are used as surfactants and micellar catalysts .
Wirkmechanismus
The mechanism of action of pyridinium, 1-lauryl-, laurylxanthate involves its interaction with molecular targets, such as enzymes and receptors . The positively charged nitrogen atom in the pyridine ring allows the compound to interact with negatively charged sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyridinium, 1-lauryl-, laurylxanthate can be compared with other pyridinium salts, such as N-methylpyridinium and N-ethylpyridinium . These compounds share similar structural features, but differ in the length and nature of their alkyl chains . The unique properties of this compound, such as its long lauryl chains, make it particularly effective as a surfactant and micellar catalyst . Other similar compounds include pyridinium chlorochromate and pyridinium chloride, which are used in different chemical reactions and applications .
Eigenschaften
CAS-Nummer |
14917-96-5 |
|---|---|
Molekularformel |
C30H55NOS2 |
Molekulargewicht |
509.9 g/mol |
IUPAC-Name |
dodecoxymethanedithioate;1-dodecylpyridin-1-ium |
InChI |
InChI=1S/C17H30N.C13H26OS2/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16/h11,13-14,16-17H,2-10,12,15H2,1H3;2-12H2,1H3,(H,15,16)/q+1;/p-1 |
InChI-Schlüssel |
DJNSDWHPPULRBU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCOC(=S)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




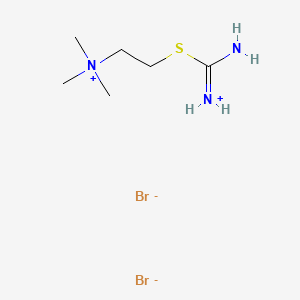
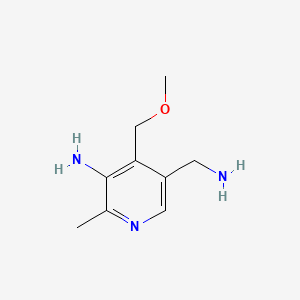
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)

